molecular formula C21H15N3O B2967241 (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one CAS No. 900135-26-4

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one

Cat. No.: B2967241
CAS No.: 900135-26-4
M. Wt: 325.371
InChI Key: UHVNWFUAPZCIJN-HYARGMPZSA-N
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Description

(E)-3-(2-(Benzylideneamino)phenyl)quinoxalin-2(1H)-one is a quinoxalin-2(1H)-one derivative featuring a benzylideneamino substituent at the C3 position. Quinoxalin-2(1H)-ones are nitrogen-containing heterocycles with a broad spectrum of biological and material science applications due to their electron-deficient aromatic system and tunable substitution patterns . The benzylideneamino group in this compound introduces a conjugated π-system, which may enhance photophysical properties and influence biological activity through interactions with biomolecular targets .

Properties

CAS No.

900135-26-4

Molecular Formula

C21H15N3O

Molecular Weight

325.371

IUPAC Name

3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C21H15N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-14H,(H,24,25)

InChI Key

UHVNWFUAPZCIJN-HYARGMPZSA-N

SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one typically involves the condensation of 2-aminobenzophenone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinoxaline core. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in different quinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce 3-(2-aminophenyl)quinoxalin-2(1H)-one.

Scientific Research Applications

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinoxalin-2(1H)-ones are highly dependent on C3 substituents. Key analogs include:

Compound Name Substituent at C3 Key Features
Target Compound Benzylideneamino-phenyl Conjugated imine group; potential fluorescence and antimicrobial activity
3-(Pyrazol-1-yl)quinoxalin-2(1H)-one Pyrazolyl group Antimicrobial activity (MIC = 7.8 µg/ml against S. aureus)
3-(β-2-Nitrostyryl)quinoxalin-2(1H)-one Nitrostyryl group Electron-withdrawing substituent; used in Friedländer reactions
3-(3-Nitrophenyl)quinoxalin-2(1H)-one 3-Nitrophenyl Fluorescent NAMPT inhibitor (IC₅₀ = 2 μM)
Schiff's base derivatives (e.g., IIIb, IIIc) Substituted phenyliminoethyl groups Anticonvulsant activity (delayed PTZ-induced seizures)
Styryl derivatives (e.g., 4v, 4y) Styryl or trifluoromethylstyryl High yields (84–90%); applications in material science

Biological Activity

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, known for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

PropertyValue
CAS No. 900135-26-4
Molecular Formula C21H15N3O
Molecular Weight 325.371 g/mol
IUPAC Name 3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one
SMILES C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzophenone with benzaldehyde under acidic conditions. The reaction proceeds through an imine intermediate followed by cyclization to form the quinoxaline core. Common conditions include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acetic acid or hydrochloric acid
  • Temperature: Reflux (80-100°C)
  • Duration: Several hours for complete reaction

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • IC50 Values:
    • HCT-116 (colon cancer): IC50 = 7.8 µM
    • MCF-7 (breast cancer): IC50 = 9.5 µM
    • Hep G2 (liver cancer): IC50 = 10.27 µM

These values suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. Studies have shown that related compounds possess significant antibacterial and antifungal activities, indicating that this compound may exhibit similar effects. For instance, structural modifications in quinoxaline derivatives have been linked to enhanced activity against various pathogens .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Targeting Enzymes: The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Inducing Apoptosis: It has been suggested that quinoxaline derivatives can initiate programmed cell death pathways in malignant cells.
  • Inhibiting Pathways: The compound may inhibit critical signaling pathways such as those involving VEGFR-2, which is vital for tumor angiogenesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

CompoundStructure FeaturesBiological Activity
QuinoxalineBasic structure without substitutionsModerate anticancer activity
2-PhenylquinoxalineLacks benzylideneamino groupLower cytotoxicity compared to target compound
3-(2-Aminophenyl)quinoxalin-2(1H)-oneReduced form; fewer functional groupsWeaker activity in comparison

The presence of the benzylideneamino group in this compound enhances its interaction with molecular targets, improving its potential as a therapeutic agent .

Q & A

Q. What safety protocols are critical when handling quinoxalin-2(1H)-one derivatives?

  • Guidelines :
  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Store compounds at -20°C under inert atmosphere to prevent degradation.
  • Dispose of waste via certified biohazard services due to potential ecotoxicity .

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